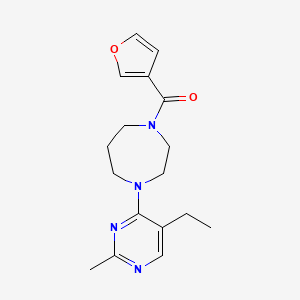![molecular formula C24H36N4O3 B3796984 N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide](/img/structure/B3796984.png)
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide
Vue d'ensemble
Description
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide is a complex organic compound with a unique structure that includes a piperidine ring, a piperazine ring, and a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the 4-Methylphenyl Group: The 4-methylphenyl group is introduced via a Friedel-Crafts alkylation reaction using 4-methylbenzyl chloride and aluminum chloride as a catalyst.
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving the appropriate precursors.
Coupling Reactions: The final compound is obtained by coupling the piperazine and piperidine rings through an acetylation reaction using acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, amines, or alcohols, often under basic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in research to understand its interactions with biological targets, such as receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethyl-2-{[(4-ethoxyphenyl)methyl]-1H-benzimidazol-1-yl}acetamide: Similar structure with an ethoxyphenyl group instead of a methylphenyl group.
N,N-diethyl-1-[2-[1-[(4-chlorophenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide: Contains a chlorophenyl group instead of a methylphenyl group.
Uniqueness
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
N,N-diethyl-1-[2-[1-[(4-methylphenyl)methyl]-3-oxopiperazin-2-yl]acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3/c1-4-26(5-2)24(31)20-10-13-27(14-11-20)22(29)16-21-23(30)25-12-15-28(21)17-19-8-6-18(3)7-9-19/h6-9,20-21H,4-5,10-17H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKJDYSBFLKLFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCN(CC1)C(=O)CC2C(=O)NCCN2CC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(imidazo[1,2-a]pyridin-2-ylcarbonyl)-1-(2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3796911.png)
![N-[1-(aminocarbonyl)cyclopentyl]-2-{[(7-methoxy-2-naphthyl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B3796919.png)
![N-(2-chloro-4-{[(pyridin-3-yloxy)acetyl]amino}phenyl)-2,2-dimethylpropanamide](/img/structure/B3796921.png)
![2-[4-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B3796924.png)
![1-acetyl-N-[2-(2-furylmethoxy)phenyl]-4-piperidinamine](/img/structure/B3796930.png)

![{[5-(2-chlorophenyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3796937.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-N-methyl-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3796961.png)
![2-(5-{[2-(2-pyridinyl)-1-pyrrolidinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B3796981.png)
![1-[Cyclohexyl(methyl)amino]-3-[3-[[methyl-[(3-methyl-1,2-oxazol-5-yl)methyl]amino]methyl]phenoxy]propan-2-ol](/img/structure/B3796991.png)
![1-(6,7-dimethyl-1H-benzimidazol-2-yl)-N-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}methanamine](/img/structure/B3796999.png)
![N-({1-[(5-ethyl-2-furyl)methyl]-3-piperidinyl}methyl)-2,3-dimethoxybenzamide](/img/structure/B3797013.png)
